N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core substituted with nitro groups and an amine group attached to a dimethylphenyl ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. One common approach is the nitration of a benzoxadiazole precursor, followed by the introduction of the dimethylphenyl amine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and amine functionality allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-3-nitrobenzamide
- N-(2,5-dimethylphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Uniqueness
N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of multiple nitro groups and the specific arrangement of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or different electronic properties, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O5/c1-7-3-4-8(2)9(5-7)15-12-10(18(20)21)6-11(19(22)23)13-14(12)17-24-16-13/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLIDMNIAHTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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